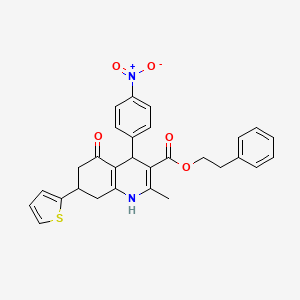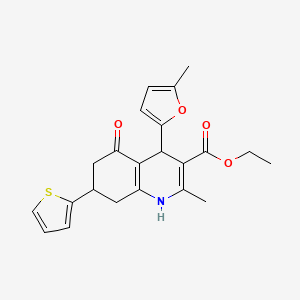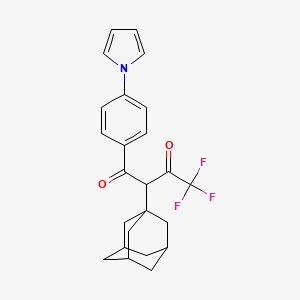
2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a thiophene ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize hexahydroquinolines. The reaction conditions often include the use of aldehydes, β-ketoesters, and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and functional groups.
Material Science: The presence of the thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinolines and thiophene derivatives. Compared to these compounds, 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Hexahydroquinolines: Used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.
Properties
Molecular Formula |
C29H26N2O5S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H26N2O5S/c1-18-26(29(33)36-14-13-19-6-3-2-4-7-19)27(20-9-11-22(12-10-20)31(34)35)28-23(30-18)16-21(17-24(28)32)25-8-5-15-37-25/h2-12,15,21,27,30H,13-14,16-17H2,1H3 |
InChI Key |
VAQRYKROYDUKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B11078974.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)
![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)


![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
